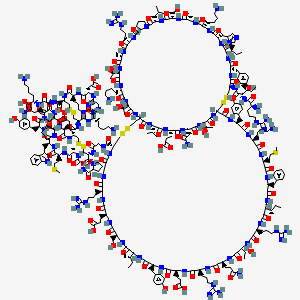![molecular formula C24H34O4 B589066 2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione CAS No. 1331655-96-9](/img/structure/B589066.png)
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione is a deuterated form of Coenzyme Q10, a naturally occurring quinone found in the mitochondria of most eukaryotic cells. It plays a crucial role in the electron transport chain, facilitating the production of adenosine triphosphate (ATP), which is essential for cellular energy production . This compound is often used as an internal standard in analytical chemistry for the quantification of Coenzyme Q10 due to its similar chemical properties but distinct mass .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione involves the incorporation of deuterium atoms into the Coenzyme Q10 molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Coenzyme Q10 in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation, chemical synthesis, or a combination of both. Microbial fermentation uses genetically modified microorganisms to produce Coenzyme Q10, which is then chemically modified to incorporate deuterium atoms. Chemical synthesis involves multiple steps, including the preparation of intermediates and the final deuteration step .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in the electron transport chain and its antioxidant properties .
Common Reagents and Conditions
Oxidation: This compound can be oxidized to its quinone form using reagents such as ferric chloride (FeCl3) in ethanol.
Major Products
The major products formed from these reactions include the oxidized quinone form and the reduced hydroquinone form of this compound. These forms are crucial for its biological functions and analytical applications .
Wissenschaftliche Forschungsanwendungen
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications, including:
Wirkmechanismus
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione exerts its effects through its role in the mitochondrial electron transport chain, where it acts as an electron carrier. It facilitates the transfer of electrons between complex I and complex III, leading to the production of ATP. Additionally, this compound has antioxidant properties, preventing the formation of reactive oxygen species and protecting cellular membranes from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coenzyme Q10: The non-deuterated form, widely studied for its bioenergetic and antioxidant properties.
Ubiquinol: The reduced form of Coenzyme Q10, known for its potent antioxidant activity.
Plastoquinone: Another quinone involved in the electron transport chain in plants.
Uniqueness
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical purposes. Its similar chemical properties to Coenzyme Q10 allow for accurate quantification, while its distinct mass ensures clear differentiation in mass spectrometry .
Eigenschaften
IUPAC Name |
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/i6D3,7D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREILSQAXUAAHP-WFUYZCHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)
